1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
1-[(2-Chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class. Its structure features a triazoloquinazolinone core substituted at the 1-position with a (2-chloro-6-fluorobenzyl)thio group and at the 4-position with a 4-fluorobenzyl moiety. These substitutions are critical for modulating biological activity, as evidenced by studies on structurally analogous compounds .
The synthesis of such derivatives typically involves cyclocondensation reactions of hydrazinoquinazolinones with ketones or benzoyl chlorides, followed by functionalization at the 1- and 4-positions via nucleophilic substitution or coupling reactions .
Triazoloquinazolinones are pharmacologically versatile, with reported activities including H1-antihistaminic, anticonvulsant, antimicrobial, and anti-inflammatory effects . The chloro and fluoro substituents in this compound likely enhance lipophilicity and binding affinity to target proteins, as seen in other halogenated derivatives .
Properties
CAS No. |
1114832-03-9 |
|---|---|
Molecular Formula |
C23H15ClF2N4OS |
Molecular Weight |
468.91 |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClF2N4OS/c24-18-5-3-6-19(26)17(18)13-32-23-28-27-22-29(12-14-8-10-15(25)11-9-14)21(31)16-4-1-2-7-20(16)30(22)23/h1-11H,12-13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC=C4Cl)F)CC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
-
Formation of the Triazoloquinazoline Core:
Starting Materials: 2-aminobenzonitrile and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the triazoloquinazoline core.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), DMF.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
H1-Antihistaminic Agents
Several 4-benzyl- or 4-phenyl-substituted triazoloquinazolinones have been investigated as H1-antihistaminic agents. Key comparisons include:
Key Findings :
- The 4-fluorobenzyl group in the target compound may enhance selectivity compared to 4-phenyl or 4-pyridyl derivatives, as fluorination often improves metabolic stability .
- Sedation is notably reduced in triazoloquinazolinones compared to classical antihistamines like chlorpheniramine, likely due to reduced blood-brain barrier penetration .
Anticonvulsant Agents
Triazoloquinazolinones with 4-aryl substitutions exhibit anticonvulsant activity in maximal electroshock (MES) models:
Key Findings :
- Electron-withdrawing groups (e.g., Cl, F) at position 4 enhance anticonvulsant potency by stabilizing interactions with voltage-gated ion channels .
- The 4-fluorobenzyl group in the target compound may offer a higher protective index than chlorophenyl derivatives due to fluorine’s smaller atomic radius and reduced toxicity .
Antimicrobial Activity
A library of 169 triazoloquinazolinones was screened against bacterial and fungal strains, with MIC values ranging from 32 µg/mL (vs. Staphylococcus aureus) to >128 µg/mL (vs. Pseudomonas aeruginosa) . While the target compound’s antimicrobial activity is unreported, its chloro and fluoro substituents are associated with enhanced membrane disruption in Gram-positive bacteria, as seen in analogues .
Structural Analogues in Other Scaffolds
Thiazolo-triazolone derivatives (e.g., (5E)-2-(4-chlorophenyl)-5-(3-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6-one) share functional similarities but differ in core structure . These compounds exhibit distinct pharmacokinetic profiles due to the thiazole ring’s increased polarity compared to the triazoloquinazolinone core .
Biological Activity
The compound 1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.88 g/mol. The compound features a triazole ring fused with a quinazolinone structure, which is known for its diverse pharmacological properties.
Structural Representation
The structural representation can be summarized as follows:
- Core Structure : [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Substituents :
- 2-chloro-6-fluorobenzyl thio group
- 4-fluorobenzyl group
Anticonvulsant Activity
Research has indicated that compounds similar to the target molecule exhibit significant anticonvulsant properties. For instance, a study evaluating various [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives demonstrated that certain analogs showed protective indices (PI) greater than 25 against maximal electroshock (MES)-induced seizures in mice .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound ID | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 6o | 88.02 | >25.5 |
| 6q | 94.6 | >26.0 |
Antiviral Activity
The compound's structural components suggest potential antiviral activity. Specifically, derivatives with similar substituents have shown promising results against HIV-1. A study highlighted that compounds with the 2-chloro-6-fluorobenzyl moiety exhibited potent inhibitory effects against wild-type HIV-1 and clinically relevant mutants .
Table 2: Antiviral Activity Against HIV-1
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 2-Cl-6-F-S-DABO | <0.01 | High |
The biological activity of the compound can be attributed to its ability to interact with specific protein targets involved in neurotransmission and viral replication processes. The presence of the triazole and quinazolinone rings suggests that it may function as an inhibitor of key enzymes or receptors.
Study on Anticonvulsant Properties
In a controlled experiment involving MES-induced seizures in mice, compounds structurally related to our target molecule were administered at varying doses. The results indicated that these compounds significantly reduced seizure activity compared to the control group, showcasing their potential as anticonvulsants .
Study on Antiviral Efficacy
A comparative analysis was conducted on various derivatives against HIV-1 using both cellular and enzymatic assays. The study found that certain configurations of the compound led to enhanced binding affinity to the HIV reverse transcriptase enzyme, resulting in lower IC50 values and higher selectivity indices .
Q & A
Q. What are the standard synthetic protocols for this triazoloquinazolinone derivative?
The synthesis typically involves multi-step reactions, starting with condensation of benzyl thiols and triazole precursors under acidic or basic conditions. Key steps include cyclization and substitution reactions. For example, highlights a method using substitution and cyclization steps with diabetic jujube as a raw material. Purification often employs thin-layer chromatography (TLC) and recrystallization in solvents like ethanol or acetic acid .
Q. Which spectroscopic techniques are critical for structural confirmation?
Infrared spectroscopy (IR) identifies functional groups (e.g., thioether or triazole bonds), while nuclear magnetic resonance (NMR) resolves hydrogen and carbon environments. Mass spectrometry (MS) confirms molecular weight. and emphasize the use of -NMR to detect substituents like fluorobenzyl groups, with characteristic peaks in the aromatic region (δ 7.0–8.0 ppm) .
Q. How is purity assessed during synthesis?
TLC is used to monitor reaction progress, and high-performance liquid chromatography (HPLC) quantifies purity post-synthesis. notes that reaction by-products are minimized by optimizing solvent systems (e.g., dimethyl sulfoxide) and catalyst ratios .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound?
Yield optimization requires adjusting catalysts (e.g., triethylamine), solvents (DMF or chloroform), and temperature (70–80°C). demonstrates improved efficiency using Bleaching Earth Clay (pH 12.5) in PEG-400 media, achieving >85% yield in cyclization steps . Comparative studies in suggest that halogenated solvents enhance regioselectivity in thiazole ring formation .
Q. What computational methods elucidate this compound’s reactivity?
Density functional theory (DFT) studies predict electronic properties and reactive sites. applied DFT to analyze bond angles and charge distribution in a related triazoloquinazolinone, correlating with experimental NMR data . Molecular docking simulations () further identify potential binding interactions with biological targets like kinase enzymes .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in bioactivity (e.g., anticancer vs. inactive results) may arise from assay conditions (e.g., cell line specificity) or compound stability. recommends using standardized protocols (e.g., MTT assays across multiple cell lines) and surface plasmon resonance (SPR) to validate target binding affinity . Statistical meta-analysis of dose-response curves can also reconcile variability .
Q. What strategies validate the compound’s mechanism of action?
Mechanistic studies involve enzyme inhibition assays (e.g., kinase activity tests) and cellular pathway analysis (e.g., Western blotting for apoptosis markers). and highlight the use of competitive binding assays with radiolabeled ligands to quantify receptor affinity. Fluorescence-based assays further track intracellular localization .
Methodological Recommendations
- Synthesis: Prioritize stepwise purification (TLC → recrystallization) to isolate intermediates .
- Characterization: Combine XRD (for crystalline samples) with NMR to resolve stereochemical ambiguities .
- Biological Testing: Use orthogonal assays (e.g., SPR + cellular viability) to confirm activity and minimize false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
